molecular formula C17H13ClN4O3 B6105007 3-(4-chlorophenyl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-chlorophenyl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B6105007
M. Wt: 356.8 g/mol
InChI Key: YLBPITQCXTXZJI-DJKKODMXSA-N
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Description

This hydrazide derivative belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core linked to a hydrazone moiety. The compound features a 4-chlorophenyl group at the pyrazole C3 position and a 2,4-dihydroxybenzylidene group at the hydrazone terminus. The (E)-configuration of the hydrazone is critical for maintaining planar geometry, which influences molecular recognition properties .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3/c18-12-4-1-10(2-5-12)14-8-15(21-20-14)17(25)22-19-9-11-3-6-13(23)7-16(11)24/h1-9,23-24H,(H,20,21)(H,22,25)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBPITQCXTXZJI-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with hydrazine hydrate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(4-chlorophenyl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific pathways involved in cell proliferation and induce apoptosis in cancer cells.
  • Case Study : A study demonstrated that derivatives of this compound showed selective cytotoxicity against breast cancer cell lines, suggesting potential for further development as an anticancer agent.

Antioxidant Properties

The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals:

  • Research Findings : In vitro studies have shown that this compound exhibits strong antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
  • Application : Its antioxidant properties could be utilized in formulations aimed at reducing oxidative damage in various biological systems.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties:

  • Mechanism : It potentially modulates inflammatory pathways, reducing cytokine production.
  • Case Study : Experimental models have indicated that administration of the compound results in decreased inflammation markers in induced arthritis models.

Pesticidal Activity

The compound's structural characteristics suggest potential use as a pesticide:

  • Bioactivity : Preliminary tests indicate effectiveness against certain pests and pathogens affecting crops.
  • Case Study : Field trials have shown that formulations containing this compound can reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides.

Plant Growth Regulation

Research is ongoing into the use of this compound as a plant growth regulator:

  • Mechanism : It may influence hormonal pathways in plants, promoting growth and resistance to stress.
  • Application : Studies are being conducted to assess its efficacy in enhancing crop yield under suboptimal conditions.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against cancer cells
AntioxidantFree radical scavenging
Anti-inflammatoryReduced cytokine levels
PesticidalEffective against pests
Plant Growth RegulatorEnhanced growth under stress

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of inflammatory responses, microbial growth, or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Effects on Aromatic Rings
Compound Name Substituents on Arylidene Moiety Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,4-Dihydroxyphenyl C₁₉H₁₇ClN₄O₃ ~384.8 Enhanced H-bonding and polarity due to hydroxyl groups.
3-(4-Chlorophenyl)-N′-[(E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 3,4-Dimethoxyphenyl C₁₉H₁₇ClN₄O₃ 384.820 Methoxy groups increase lipophilicity; reduced solubility in polar solvents.
N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylene]-5-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide 5-Bromo-2-hydroxyphenyl + benzyloxy C₂₄H₁₈BrClN₄O₃ ~549.8 Bromine adds steric bulk; benzyloxy enhances lipophilicity.
3-(4-Ethoxy-3-methoxyphenyl)-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide 2-Hydroxy-1-naphthyl C₂₄H₂₃N₄O₄ ~455.5 Naphthyl group improves π-π stacking; ethoxy/methoxy enhance lipophilicity.
5-(4-Butoxyphenyl)-N′-[(E)-(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-3-carbohydrazide 2-Methylindole C₂₃H₂₄N₅O₂ ~434.5 Indole moiety enables H-bonding and hydrophobic interactions.

Key Observations:

  • Hydroxyl vs.
  • Bulkier Substituents: Bromine () and naphthyl groups () introduce steric effects that may hinder binding to flat enzymatic pockets but improve affinity for hydrophobic regions .
2.2 Electronic and Reactivity Profiles
  • Hydroxyl groups lower η (softer acid) compared to methoxy groups, favoring interactions with soft bases like thiols .
  • Hydrazone Stability: The (E)-configuration stabilizes the planar structure, critical for maintaining conjugation and resonance effects.
2.3 Structural Confirmation Methods
  • X-ray Crystallography: Used to confirm the (E)-configuration of hydrazone derivatives (e.g., ). SHELX software () is widely employed for refining crystal structures, ensuring accuracy in bond lengths and angles .
  • Spectroscopic Techniques: NMR and IR data () validate hydrogen bonding and tautomeric forms in solution .

Biological Activity

3-(4-chlorophenyl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, has garnered attention due to its potential biological activities. This compound's structure includes a chlorophenyl moiety and a dihydroxyphenyl group, which are significant for its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C17H13ClN4O3
  • Molecular Weight : 356.76 g/mol
  • CAS Number : 1285612-64-7

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. A study highlighted that various synthesized pyrazole carboxamides, including derivatives similar to the target compound, displayed significant antifungal activity against multiple phytopathogenic fungi such as Cytospora sp. and Fusarium solani .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds synthesized from similar scaffolds have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations . This suggests that the target compound may also possess anti-inflammatory properties due to its structural similarities.

Antitumor Activity

Pyrazole derivatives are known for their antitumor activities. Studies have reported that certain pyrazoles inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . The target compound's structure may allow it to interact with similar biological pathways, potentially making it a candidate for further investigation in cancer therapy.

Case Studies

StudyCompound TestedBiological ActivityFindings
Pyrazole derivativesAntifungalSignificant inhibition against Cytospora sp., Fusarium solani
1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido/arylthioureido)phenyl)-4,5-dihydropyrazoleAnti-inflammatoryUp to 85% TNF-α and IL-6 inhibition
Various pyrazole derivativesAntitumorEffective inhibition of BRAF(V600E) and other kinases

The biological activities of pyrazole derivatives are often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors of enzymes involved in inflammatory pathways.
  • Receptor Modulation : Some derivatives may modulate receptor activity, influencing cellular signaling related to tumor growth.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(4-chlorophenyl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a multi-step process:

  • Pyrazole ring formation : React β-diketones or β-ketoesters with hydrazine under acidic/basic conditions to generate the pyrazole core .
  • Substituent introduction : Couple the pyrazole intermediate with a 2,4-dihydroxybenzaldehyde derivative via hydrazone formation under reflux in ethanol or methanol. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of phenolic groups .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor reaction progress via TLC and confirm purity via NMR (<sup>1</sup>H, <sup>13</sup>C) and HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Spectroscopic techniques :
  • NMR : Confirm the hydrazone (E)-configuration via <sup>1</sup>H NMR (azomethine proton at δ 8.2–8.5 ppm) and aromatic substituent positions .
  • IR : Identify characteristic C=O (1650–1680 cm⁻¹) and N–H (3200–3350 cm⁻¹) stretches .
    • X-ray crystallography : Use SHELXL for refinement to resolve the crystal structure, particularly to verify stereochemistry and hydrogen bonding between the dihydroxyphenyl and pyrazole moieties .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values in enzyme inhibition assays)?

  • Experimental variables : Standardize assay conditions (pH, temperature, solvent DMSO concentration ≤1%) to minimize artifacts .
  • Structural analogs : Compare substituent effects (e.g., replacing 4-chlorophenyl with 4-methylphenyl) to isolate structure-activity relationships (SAR) .
  • Computational validation : Perform molecular docking (AutoDock Vina) or MD simulations to assess binding stability with target enzymes (e.g., kinases) .

Q. How can computational methods enhance the understanding of this compound’s interaction with biological targets?

  • Docking studies : Model interactions with proteins like COX-2 or EGFR using PyMOL/MOE to identify key binding residues (e.g., hydrogen bonds with dihydroxyphenyl groups) .
  • DFT calculations : Calculate electrostatic potential maps to predict reactive sites for electrophilic substitution or oxidation .
  • ADMET profiling : Use SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) and guide lead optimization .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Solvent selection : Test polar aprotic solvents (DMF, DMSO) mixed with water for slow evaporation, as phenolic –OH groups promote hydrogen-bonded networks .
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data and resolve overlapping reflections .
  • Thermal stability : Perform TG-DSC to identify decomposition temperatures (>200°C common for pyrazoles) and optimize crystallization temperatures .

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